molecular formula C19H25N3O4 B5315371 Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5315371
M. Wt: 359.4 g/mol
InChI Key: VCRMVQDTPGLOTR-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinylmethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then reacted with guanidine to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidinylmethyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and provide distinct advantages in various applications.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-25-14-8-6-13(7-9-14)17-16(18(23)26-2)15(20-19(24)21-17)12-22-10-4-3-5-11-22/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRMVQDTPGLOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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